![molecular formula C10H10Cl2FNO B6646186 2-chloro-N-[2-(3-chloro-4-fluorophenyl)ethyl]acetamide](/img/structure/B6646186.png)
2-chloro-N-[2-(3-chloro-4-fluorophenyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[2-(3-chloro-4-fluorophenyl)ethyl]acetamide, also known as CF3, is a chemical compound that has been studied for its potential use in scientific research. This molecule is a member of the amide family and is commonly used as a building block in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 2-chloro-N-[2-(3-chloro-4-fluorophenyl)ethyl]acetamide is not well understood. However, it is believed to interact with certain enzymes and proteins in the body, potentially leading to changes in cellular processes.
Biochemical and Physiological Effects:
2-chloro-N-[2-(3-chloro-4-fluorophenyl)ethyl]acetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-chloro-N-[2-(3-chloro-4-fluorophenyl)ethyl]acetamide can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. Additionally, 2-chloro-N-[2-(3-chloro-4-fluorophenyl)ethyl]acetamide has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-chloro-N-[2-(3-chloro-4-fluorophenyl)ethyl]acetamide in lab experiments is its versatility as a building block in organic synthesis. Additionally, its unique chemical structure allows for the synthesis of compounds with potentially useful biological properties. However, the limitations of using 2-chloro-N-[2-(3-chloro-4-fluorophenyl)ethyl]acetamide in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
Zukünftige Richtungen
There are several potential future directions for research involving 2-chloro-N-[2-(3-chloro-4-fluorophenyl)ethyl]acetamide. These include:
1. Further investigation of the mechanism of action of 2-chloro-N-[2-(3-chloro-4-fluorophenyl)ethyl]acetamide and its potential role in drug discovery and development.
2. Exploration of the potential anti-inflammatory properties of 2-chloro-N-[2-(3-chloro-4-fluorophenyl)ethyl]acetamide and its use in the treatment of inflammatory diseases.
3. Development of new synthetic methods for 2-chloro-N-[2-(3-chloro-4-fluorophenyl)ethyl]acetamide and its derivatives.
4. Investigation of the potential toxicity of 2-chloro-N-[2-(3-chloro-4-fluorophenyl)ethyl]acetamide and its derivatives and the development of safer methods for handling the compound in the lab.
In conclusion, 2-chloro-N-[2-(3-chloro-4-fluorophenyl)ethyl]acetamide is a chemical compound that has shown potential for use in scientific research. Its unique chemical structure and versatility as a building block make it a useful tool in organic synthesis, while its potential biological properties make it a promising candidate for drug discovery and development. Further research is needed to fully understand the mechanism of action of 2-chloro-N-[2-(3-chloro-4-fluorophenyl)ethyl]acetamide and its potential applications in the field of medicine.
Synthesemethoden
The synthesis of 2-chloro-N-[2-(3-chloro-4-fluorophenyl)ethyl]acetamide involves the reaction of 3-chloro-4-fluoroacetophenone with 2-aminoethyl chloride hydrochloride in the presence of sodium hydroxide. This reaction produces 2-chloro-N-[2-(3-chloro-4-fluorophenyl)ethyl]acetamide as a white crystalline solid with a melting point of 90-92°C.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[2-(3-chloro-4-fluorophenyl)ethyl]acetamide has been studied for its potential use as a reagent in organic synthesis. Its unique chemical structure makes it a useful building block in the synthesis of various compounds. Additionally, 2-chloro-N-[2-(3-chloro-4-fluorophenyl)ethyl]acetamide has been investigated for its potential use in drug discovery and development.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(3-chloro-4-fluorophenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2FNO/c11-6-10(15)14-4-3-7-1-2-9(13)8(12)5-7/h1-2,5H,3-4,6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPOCCRGNWMYGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCNC(=O)CCl)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.